- Preparation of dibenzo[b,e]oxepin derivatives as agonists of peroxisome proliferator-activated receptor (PPAR-γ), World Intellectual Property Organization, , ,
Cas no 947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine)

947249-14-1 structure
Nombre del producto:3-(Difluoromethoxy)pyridin-2-amine
Número CAS:947249-14-1
MF:C6H6F2N2O
Megavatios:160.121448040009
MDL:MFCD12405788
CID:1005734
PubChem ID:28981901
3-(Difluoromethoxy)pyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Difluoromethoxy)pyridin-2-amine
- 2-Amino-3-(difluoromethoxy)pyridine
- URJOUYRTHKWERB-UHFFFAOYSA-N
- 3-(difluoromethoxy)-2-pyridinamine
- 2-Pyridinamine, 3-(difluoromethoxy)-
- NE24571
- SY035791
- 3-[bis(fluoranyl)methoxy]pyridin-2-amine
- AK146245
- ST2404808
- A845060
- Z1263529546
- 3-(Difluoromethoxy)-2-pyridinamine (ACI)
- 2-Amino-3-difluoromethoxypyridine
- EN300-67307
- DB-293720
- DS-8481
- SB76629
- XMB24914
- 947249-14-1
- AKOS015916871
- Z362783884
- MFCD12405788
- SCHEMBL67670
- DTXSID70651881
- CS-D0412
-
- MDL: MFCD12405788
- Renchi: 1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10)
- Clave inchi: URJOUYRTHKWERB-UHFFFAOYSA-N
- Sonrisas: FC(OC1C(N)=NC=CC=1)F
Atributos calculados
- Calidad precisa: 160.04481914g/mol
- Masa isotópica única: 160.04481914g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 123
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 48.1
- Xlogp3: 1.4
3-(Difluoromethoxy)pyridin-2-amine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
3-(Difluoromethoxy)pyridin-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126549-250mg |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95%+ | 250mg |
$57 | 2023-02-18 | |
Apollo Scientific | PC448010-250mg |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 250mg |
£33.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1317971-5G |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 97% | 5g |
$360 | 2024-07-21 | |
TRC | D456355-250mg |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 250mg |
$ 275.00 | 2022-04-29 | ||
Apollo Scientific | PC448010-1g |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 1g |
£85.00 | 2025-02-21 | |
Enamine | EN300-67307-0.1g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 0.1g |
$42.0 | 2023-05-03 | |
Enamine | EN300-67307-0.25g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 0.25g |
$60.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY612-5g |
3-(Difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 5g |
4228.0CNY | 2021-08-03 | |
Chemenu | CM126549-10g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 10g |
$935 | 2021-08-05 | |
Enamine | EN300-67307-2.5g |
3-(difluoromethoxy)pyridin-2-amine |
947249-14-1 | 95% | 2.5g |
$256.0 | 2023-05-03 |
3-(Difluoromethoxy)pyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; overnight, 100 °C; overnight, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 °C
Referencia
- Process for the preparation of biheteroaryl compounds and crystal forms thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C
Referencia
- Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; overnight, reflux
Referencia
- Preparation of pyrazole compounds as Raf inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 2-Methoxyethanol , Copper oxide (Cu2O) , Ammonium hydroxide Solvents: Water ; 23 h, 100 °C; 100 °C → 0 °C
Referencia
- Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; overnight, 1 atm, rt
Referencia
- Preparation of pyridinylimidazolylpyrimidine derivatives and analogs for use as Raf kinase modulators, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C
Referencia
- Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 2 d, 240 psi, rt → 150 °C
Referencia
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C
Referencia
- Preparation of pyrazole derivatives and uses thereof as inhibitors of DLK, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 1 h, rt → 90 °C; 90 °C → rt
Referencia
- Preparation of bipyrimidinamine derivatives and analogs for use in the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
3-(Difluoromethoxy)pyridin-2-amine Raw materials
3-(Difluoromethoxy)pyridin-2-amine Preparation Products
3-(Difluoromethoxy)pyridin-2-amine Literatura relevante
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine) Productos relacionados
- 1206981-49-8(3-(Trifluoromethoxy)pyridin-2-amine)
- 2149367-78-0(2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid)
- 2639439-79-3(4-{(5-{(tert-butoxy)carbonylamino}-1,3,4-thiadiazol-2-yl)sulfanylmethyl}benzoic acid)
- 1216436-29-1(N2,N4-bis(2,3-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride)
- 1603197-70-1(1-Pentene, 3-(bromomethyl)-3-methyl-)
- 923230-19-7(5-(4-fluorophenyl)furan-2-ylmethanamine)
- 1256466-18-8(Ethyl 2,3-difluoro-4-methylphenylacetate)
- 92146-91-3(3-amino-3-phenylpentanoic acid)
- 912902-04-6(2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol)
- 2138387-05-8((4-Methoxy-2,4-dimethylpentyl)(1-phenylethyl)amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947249-14-1)3-(Difluoromethoxy)pyridin-2-amine

Pureza:99%
Cantidad:5g
Precio ($):296.0